2-(3-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
2-(3-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones It is characterized by the presence of a chlorobenzylidene group attached to a dihydronaphthalenone core
Preparation Methods
The synthesis of 2-(3-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one typically involves the condensation of 3-chlorobenzaldehyde with 3,4-dihydronaphthalen-1(2H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
2-(3-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding dihydro derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: It has been investigated for its potential anticancer and antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β), an enzyme involved in various cellular processes. The inhibition of GSK-3β can lead to the modulation of signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
2-(3-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one can be compared with other similar compounds, such as:
N’-(3-chlorobenzylidene)-2,4-dihydroxybenzohydrazide: This compound also contains a chlorobenzylidene group but differs in its core structure and functional groups.
2-(3-chlorobenzylidene)hydrazinecarbothioamide: Another compound with a chlorobenzylidene group, but with different chemical properties and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity, which make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61661-18-5 |
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Molecular Formula |
C17H13ClO |
Molecular Weight |
268.7 g/mol |
IUPAC Name |
(2Z)-2-[(3-chlorophenyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H13ClO/c18-15-6-3-4-12(11-15)10-14-9-8-13-5-1-2-7-16(13)17(14)19/h1-7,10-11H,8-9H2/b14-10- |
InChI Key |
BVMZKGRVXZKTJZ-UVTDQMKNSA-N |
SMILES |
C1CC(=CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C31 |
Isomeric SMILES |
C1C/C(=C/C2=CC(=CC=C2)Cl)/C(=O)C3=CC=CC=C31 |
Canonical SMILES |
C1CC(=CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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